

A Comparative Analysis of Potassium Hydrogen Diiodate and Potassium Dichromate in Redox Titrimetry

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Compound of Interest

Compound Name: Potassium hydrogen diiodate

Cat. No.: B081693

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In the realm of analytical chemistry, particularly in redox titrimetry, the choice of a primary standard is paramount to achieving accurate and reliable results. Among the array of available standards, potassium dichromate ($K_2Cr_2O_7$) has long been a staple. However, growing concerns over its toxicity have prompted the search for safer alternatives. This guide provides a comprehensive comparison of **potassium hydrogen diiodate** ($KH(IO_3)_2$) and potassium dichromate as primary standards in redox titrimetry, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making an informed selection.

Physicochemical and Titrimetric Properties: A Side-by-Side Comparison

Both **potassium hydrogen diiodate** and potassium dichromate possess the essential characteristics of a primary standard, including high purity, stability, and a high molecular weight to minimize weighing errors. However, they differ significantly in their oxidizing strength, solution stability, and safety profiles.

Property	Potassium Hydrogen Diiodate (KH(IO ₃) ₂)	Potassium Dichromate (K ₂ Cr ₂ O ₇)
Appearance	White crystalline powder.[1]	Bright orange-red crystalline solid.[2][3][4]
Molecular Weight	389.91 g/mol [4]	294.18 g/mol
Purity	High purity, suitable as a primary standard.[4][5][6]	Available in high purity, widely used as a primary standard.[5][7][8][9]
Stability (Solid)	Stable under normal conditions, but may be light sensitive.[2][10]	Highly stable up to its melting point.[5][7][8]
Hygroscopicity	Low hygroscopicity.[5]	Non-deliquescent.[4]
Standard Electrode Potential (E°)	$\text{IO}_3^- + 6\text{H}^+ + 5\text{e}^- \rightleftharpoons \frac{1}{2}\text{I}_2(\text{s}) + 3\text{H}_2\text{O}$ E° = +1.195 V[11]	$\text{Cr}_2\text{O}_7^{2-} + 14\text{H}^+ + 6\text{e}^- \rightleftharpoons 2\text{Cr}^{3+} + 7\text{H}_2\text{O}$ E° = +1.33 V[7][8][12][13][14][15][16]
Solution Stability	Stable in aqueous solution.[17]	Aqueous solutions are highly stable and do not change concentration on keeping.[5] Acidic solutions are stable for at least two months.[3]
Safety Profile	Oxidizing agent, causes burns. [18] Less hazardous alternative to chromium(VI) compounds.	Highly toxic, carcinogenic, and corrosive.[2]
Endpoint Detection	Typically requires a starch indicator for the iodine produced.[19]	Requires a redox indicator such as diphenylamine or sodium diphenylamine sulfonate.[10][14][19]

Experimental Protocols: Standardization of Sodium Thiosulfate

A common application for both primary standards is the standardization of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solutions, which are widely used in iodometric titrations. Below are detailed protocols for this procedure using both **potassium hydrogen diiodate** and potassium dichromate.

Protocol 1: Standardization of Sodium Thiosulfate using Potassium Hydrogen Diiodate

This method relies on the quantitative reaction of iodate with iodide in an acidic medium to liberate a known amount of iodine, which is then titrated with the sodium thiosulfate solution.

Reagents and Preparation:

- **Potassium Hydrogen Diiodate** ($\text{KH}(\text{IO}_3)_2$) Standard Solution (approx. 0.01 M): Accurately weigh approximately 0.39 g of dry, primary standard grade $\text{KH}(\text{IO}_3)_2$. Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) Solution (approx. 0.1 M): Dissolve approximately 25 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of freshly boiled and cooled deionized water. Add about 0.1 g of sodium carbonate to stabilize the solution.
- Potassium Iodide (KI): Solid.
- Sulfuric Acid (H_2SO_4): 1 M solution.
- Starch Indicator Solution: Prepare a 1% (w/v) solution of soluble starch in water.

Titration Procedure:

- Pipette 25.00 mL of the standard $\text{KH}(\text{IO}_3)_2$ solution into a 250 mL conical flask.
- Add approximately 2 g of solid potassium iodide (KI) to the flask and swirl to dissolve.
- Carefully add 10 mL of 1 M sulfuric acid. The solution will turn a deep yellow-brown due to the liberation of iodine.

- Immediately titrate the liberated iodine with the sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
- Continue the titration dropwise with constant swirling until the blue color disappears, leaving a colorless solution. This is the endpoint.
- Repeat the titration at least two more times to obtain concordant results.

Protocol 2: Standardization of Sodium Thiosulfate using Potassium Dichromate

This protocol also involves the liberation of iodine, which is then titrated with sodium thiosulfate.

Reagents and Preparation:

- Potassium Dichromate ($K_2Cr_2O_7$) Standard Solution (approx. 0.02 N): Accurately weigh approximately 0.49 g of previously dried (at 150-200 °C) primary standard grade $K_2Cr_2O_7$.^[7] Dissolve it in deionized water in a 100 mL volumetric flask and dilute to the mark.
- Sodium Thiosulfate ($Na_2S_2O_3$) Solution (approx. 0.1 M): Prepared as described in Protocol 1.
- Potassium Iodide (KI): Solid.
- Hydrochloric Acid (HCl): Concentrated.
- Starch Indicator Solution: Prepared as described in Protocol 1.

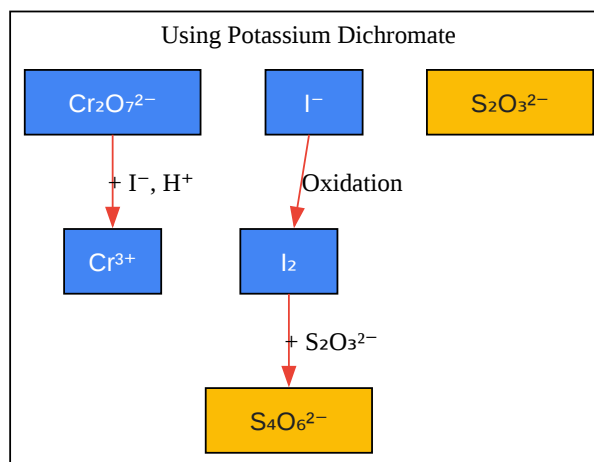
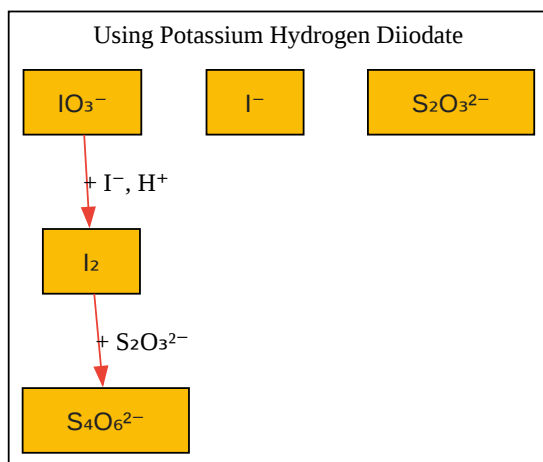
Titration Procedure:

- Pipette 25.00 mL of the standard $K_2Cr_2O_7$ solution into a 250 mL glass-stoppered conical flask.
- Add approximately 2 g of solid potassium iodide (KI) and 5 mL of concentrated hydrochloric acid.
- Immediately stopper the flask and allow the reaction to proceed in the dark for 5-10 minutes.

- Rinse the stopper and the inner walls of the flask with deionized water.
- Titrate the liberated iodine with the sodium thiosulfate solution until the solution is a yellowish-green.
- Add 2 mL of starch indicator solution, which will turn the solution blue.
- Continue the titration until the blue color disappears and the solution turns a light green (the color of the Cr^{3+} ion). This is the endpoint.
- Repeat the titration for concordant readings.

Workflow and Reaction Diagrams

To visually represent the experimental processes and chemical reactions, the following diagrams are provided in the DOT language for Graphviz.



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